

Unlocking Antibody Effector Functions: A Guide to Utilizing G0 N-glycan-Asn

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Compound of Interest

Compound Name: G0 N-glycan-Asn

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of monoclonal antibodies (mAbs) is not solely dependent on their antigen-binding specificity but is also critically modulated by their Fc-mediated effector functions. These functions, which include Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), are profoundly influenced by the glycosylation profile of the Fc region, specifically the N-glycan attached to asparagine 297 (Asn297). The G0 glycoform, which lacks terminal galactose and fucose residues, has garnered significant attention for its ability to dramatically enhance ADCC activity. This document provides detailed application notes and protocols for studying antibody effector functions using mAbs enriched with the G0 N-glycan.

Application Notes

The Significance of G0 N-glycans in Antibody Effector Function

N-linked glycosylation of the IgG Fc domain is a critical quality attribute that dictates the structural integrity and biological activity of the antibody.^{[1][2]} The absence of core fucose on the Asn297 glycan (afucosylation), resulting in a G0 glycoform, is the most significant modification for enhancing ADCC.^{[3][4][5]} This enhancement is primarily due to a substantial increase in the binding affinity of the antibody's Fc region to the FcγRIIIa (CD16a) receptor expressed on the surface of immune effector cells like Natural Killer (NK) cells. The increased

affinity, which can be up to 100-fold higher than that of fucosylated antibodies, leads to more potent and efficient elimination of target cells.

Conversely, Complement-Dependent Cytotoxicity (CDC) is less affected by fucosylation and is more influenced by the presence of terminal galactose residues. Antibodies with higher levels of galactosylation (G1 and G2 glycoforms) exhibit enhanced binding to C1q, the initiating protein of the classical complement cascade, leading to more effective CDC. Therefore, the specific glycoform of a therapeutic antibody can be engineered to either enhance ADCC (G0) or CDC (G1/G2), depending on the desired mechanism of action for a particular therapeutic application.

Key Applications in Research and Drug Development

- **Cancer Immunotherapy:** Enhancing the ADCC activity of anti-cancer antibodies is a key strategy to improve their clinical efficacy. By utilizing G0-engineered mAbs, researchers can more effectively target and eliminate tumor cells.
- **Infectious Diseases:** For viral infections where infected cells display viral antigens on their surface, G0 antibodies can potentiate the immune system's ability to clear these infected cells through enhanced ADCC.
- **Autoimmune Diseases:** In certain autoimmune contexts, depleting specific immune cell populations via ADCC can be a therapeutic goal.
- **Structure-Function Studies:** Isolating and studying different glycoforms, including G0, allows for a deeper understanding of the intricate relationship between Fc glycosylation and antibody effector functions.

Data Presentation

The following tables summarize quantitative data from various studies, highlighting the impact of G0/afucosylation on antibody effector functions.

Glycoform	Target Cell Line	Effector Cells	ADCC Activity (EC50, ng/mL)	Fold Increase vs. Fucosylated	Reference
Fucosylated	WIL2-S	Human PBMCs	~100	-	
Afucosylated (G0)	WIL2-S	Human PBMCs	~10	~10	
Fucosylated	Raji	Human NK cells	-	-	
Afucosylated (G0)	Raji	Human NK cells	-	~40	

Table 1: Comparative ADCC Activity of Fucosylated vs. Afucosylated Antibodies. This table illustrates the significant enhancement in ADCC potency (lower EC50 values) observed with afucosylated antibodies across different target cell lines and effector cells.

Glycoform	FcγRIIIa (V158) Binding Affinity (KD, nM)	Fold Increase vs. Fucosylated	Reference
Fucosylated	~150	-	
Afucosylated (G0)	~1.5	~100	

Table 2: FcγRIIIa Binding Affinity. This table demonstrates the dramatically increased binding affinity of afucosylated antibodies to the high-affinity V158 allotype of the FcγRIIIa receptor.

Glycoform	C1q Binding	CDC Activity (% Lysis)	Reference
G0F	Low	Low	
G1F	Intermediate	Intermediate	
G2F	High	High	

Table 3: Impact of Galactosylation on CDC Activity. This table shows a positive correlation between the level of galactosylation and both C1q binding and CDC activity.

Experimental Protocols

Protocol 1: Preparation of Afucosylated (G0) Antibodies

Objective: To produce antibodies with a high percentage of G0 glycoforms.

Method 1: Glycoengineering in Cell Lines

- **Cell Line Selection:** Utilize a Chinese Hamster Ovary (CHO) cell line with a knockout of the FUT8 gene, which encodes the α -1,6-fucosyltransferase responsible for core fucosylation.
- **Transfection and Culture:** Transfect the FUT8 knockout CHO cells with the expression vector containing the antibody gene. Culture the cells under standard conditions for antibody production.
- **Purification:** Purify the secreted antibody from the cell culture supernatant using Protein A affinity chromatography.
- **Glycan Analysis:** Characterize the N-glycan profile of the purified antibody using methods such as HILIC-UPLC-FLR-MS to confirm the high abundance of afucosylated G0 glycans.

Method 2: Enzymatic Deglycosylation

For research purposes, commercially available fucosylated antibodies can be enzymatically treated to remove fucose.

- **Enzyme:** Use α -fucosidase to specifically cleave the fucose residue from the N-glycan.

- **Reaction Conditions:** Follow the manufacturer's protocol for the specific α -fucosidase enzyme, optimizing buffer conditions, enzyme-to-antibody ratio, and incubation time.
- **Enzyme Removal:** Remove the α -fucosidase after the reaction, for example, by using an affinity tag on the enzyme or through size-exclusion chromatography.

Protocol 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of a G0 antibody to mediate the killing of target cells by effector cells.

Materials:

- Target cells expressing the antigen of interest.
- Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells.
- G0 antibody and a fucosylated control antibody.
- Assay medium (e.g., RPMI-1640 with 10% FBS).
- Cytotoxicity detection reagent (e.g., LDH release assay kit, Calcein-AM, or a flow cytometry-based method).

Procedure (LDH Release Assay):

- **Cell Preparation:**
 - Plate target cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
 - Isolate effector cells (PBMCs or NK cells) and adjust the concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1).
- **Antibody Dilution:** Prepare serial dilutions of the G0 antibody and the fucosylated control antibody.

- Assay Setup:
 - Add the diluted antibodies to the wells containing the target cells.
 - Add the effector cells to the wells.
 - Include control wells:
 - Target cells only (spontaneous release).
 - Target cells with effector cells (background killing).
 - Target cells with lysis buffer (maximum release).
- Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- LDH Measurement:
 - Centrifuge the plate at 250 x g for 5 minutes.
 - Transfer the supernatant to a new 96-well plate.
 - Add the LDH reaction mixture according to the manufacturer's instructions.
 - Incubate for 30 minutes at room temperature, protected from light.
 - Measure the absorbance at 490 nm.
- Data Analysis:
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$
 - Plot the % specific lysis against the antibody concentration and determine the EC50 value.

Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay

Objective: To assess the ability of an antibody to induce complement-mediated lysis of target cells.

Materials:

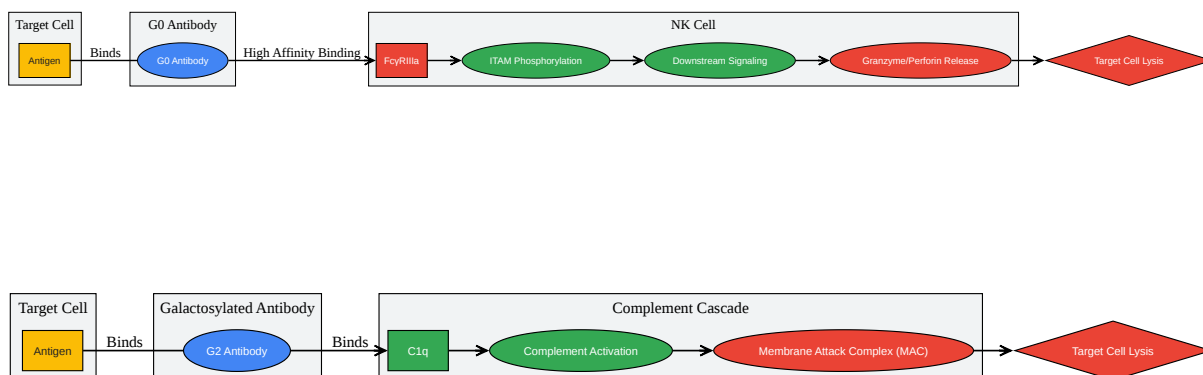
- Target cells expressing the antigen of interest.
- Source of complement (e.g., normal human serum or baby rabbit complement).
- Antibody with varying levels of galactosylation (G0, G1, G2).
- Assay medium (e.g., RPMI-1640 with 1% BSA).
- Cell viability reagent (e.g., Calcein-AM or a reagent that measures ATP content like CellTiter-Glo®).

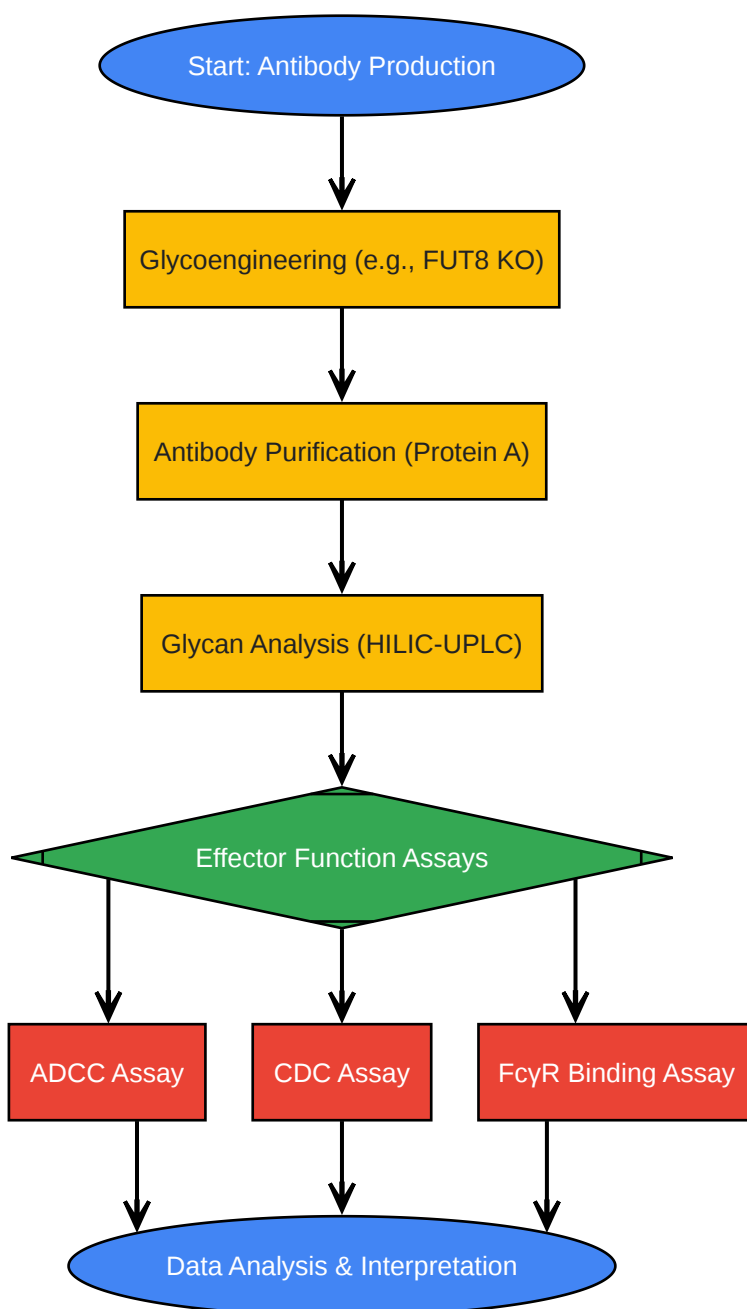
Procedure (Calcein-AM Release Assay):

- Target Cell Labeling:
 - Label the target cells with Calcein-AM according to the manufacturer's protocol.
 - Wash the cells to remove excess dye.
- Cell Plating: Plate the labeled target cells in a 96-well plate at a density of 2×10^4 cells/well.
- Antibody and Complement Addition:
 - Add serial dilutions of the test antibodies to the wells.
 - Add the complement source at the recommended concentration (e.g., 10-20%).
 - Include control wells:
 - Target cells only (spontaneous release).
 - Target cells with complement only.
 - Target cells with lysis buffer (maximum release).

- Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
- Fluorescence Measurement: Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
- Data Analysis:
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$
 - Plot the % specific lysis against the antibody concentration and determine the EC50 value.

Mandatory Visualizations





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